molecular formula C7H9BN2O3 B11760714 (3-Amino-4-carbamoylphenyl)boronic acid

(3-Amino-4-carbamoylphenyl)boronic acid

Cat. No.: B11760714
M. Wt: 179.97 g/mol
InChI Key: IRPUCKJOLPLGEL-UHFFFAOYSA-N
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Description

(3-Amino-4-carbamoylphenyl)boronic acid is an organic compound with the molecular formula C7H9BN2O3. It is a boronic acid derivative, characterized by the presence of an amino group, a carbamoyl group, and a boronic acid moiety attached to a phenyl ring.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-carbamoylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Amino-4-carbamoylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and bioconjugation . The boronic acid moiety interacts with the active sites of enzymes, leading to the formation of stable complexes that inhibit enzyme activity .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Carbamoylphenylboronic acid
  • 3-Aminophenylboronic acid

Comparison: (3-Amino-4-carbamoylphenyl)boronic acid is unique due to the presence of both amino and carbamoyl groups on the phenyl ring, which enhances its reactivity and versatility compared to other boronic acids. This dual functionality allows for more diverse chemical modifications and applications .

Properties

Molecular Formula

C7H9BN2O3

Molecular Weight

179.97 g/mol

IUPAC Name

(3-amino-4-carbamoylphenyl)boronic acid

InChI

InChI=1S/C7H9BN2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H2,10,11)

InChI Key

IRPUCKJOLPLGEL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)N)(O)O

Origin of Product

United States

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